8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
Description
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at the 8-position of the quinoline core and a 3-isobutoxyphenyl group at the 2-position. This compound has been utilized in structural studies and as a synthetic intermediate for bioactive molecules.
Properties
IUPAC Name |
8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOKPVMROLMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.
Modern Methods: Recent advancements include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids and ultrasound irradiation.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized conditions for yield and purity. Catalysts such as rare-earth metals and transition metals are frequently used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .
Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents .
Medicine: Medicinal applications include the use of quinoline derivatives as antimalarial agents, antibiotics, and anti-inflammatory drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, quinoline derivatives are used in the manufacture of corrosion inhibitors, catalysts, and ligands for metal complexation .
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or cellular receptors. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-carboxylic Acid Derivatives
Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Research Findings and Limitations
- Crystallographic Studies: SHELX and ORTEP software have been employed to resolve the crystal structures of several analogs, including hydroxylated variants, confirming planar quinoline geometries and intermolecular hydrogen bonding patterns .
- Activity-Activity Relationships : Chlorine at the 8-position generally enhances metabolic stability, while bulky substituents (e.g., isobutoxy) may reduce aqueous solubility .
- Commercial Challenges: Many analogs, including this compound, are discontinued or available only in milligram quantities, hindering large-scale pharmacological studies .
Biological Activity
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including antibacterial and anticancer properties, while also presenting relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClNO3, with a molecular weight of 355.81 g/mol. The compound features a quinoline backbone , which consists of a fused benzene and pyridine ring, and an isobutoxyphenyl group that enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Anticancer Activity
Certain quinoline derivatives have shown promise in cancer research. Preliminary findings suggest that this compound may possess anticancer potential; however, comprehensive studies are required to elucidate its effectiveness against various cancer cell lines. The mechanism of action may involve interference with cellular processes critical for tumor growth and proliferation.
The biological activity of quinoline derivatives often involves:
- Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in DNA replication.
- Interference with Cellular Processes : These compounds can disrupt cellular signaling pathways critical for cancer progression and bacterial survival.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Chloroquine | Quinoline backbone | Established antimalarial drug |
| Quinine | Derived from cinchona tree | Natural product with historical significance |
| Mefloquine | Synthetic derivative | Used for malaria prophylaxis |
The unique substitution pattern of this compound may enhance its biological activity compared to these similar compounds.
Case Studies
While specific case studies on this compound are sparse, related quinoline derivatives have been documented in various studies. For instance, quinolines have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
